
N-(cyclopropylmethyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)cyclohexanecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a non-opioid analgesic that has been shown to have potential as a treatment for chronic pain.
Wirkmechanismus
The mechanism of action for N-(cyclopropylmethyl)cyclohexanecarboxamide involves the inhibition of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the transmission of pain signals in the brain. By inhibiting the NMDA receptor, N-(cyclopropylmethyl)cyclohexanecarboxamide is able to reduce the transmission of pain signals, resulting in pain relief. Additionally, the inhibition of the NMDA receptor has been shown to reduce the rewarding effects of drugs of abuse, making N-(cyclopropylmethyl)cyclohexanecarboxamide a potential treatment for addiction. Furthermore, the inhibition of the NMDA receptor has been shown to have antidepressant effects, making N-(cyclopropylmethyl)cyclohexanecarboxamide a potential treatment for depression.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. N-(cyclopropylmethyl)cyclohexanecarboxamide has been shown to reduce pain sensitivity in animal models, indicating its potential as a non-opioid analgesic. Additionally, N-(cyclopropylmethyl)cyclohexanecarboxamide has been shown to reduce drug-seeking behavior in animal models, indicating its potential as a treatment for addiction. Furthermore, N-(cyclopropylmethyl)cyclohexanecarboxamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons, indicating its potential as a treatment for depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(cyclopropylmethyl)cyclohexanecarboxamide in lab experiments is its non-opioid nature, making it a potential alternative to traditional pain medication. Additionally, N-(cyclopropylmethyl)cyclohexanecarboxamide has been shown to have a low potential for abuse, making it a safer option for addiction research. However, one limitation of using N-(cyclopropylmethyl)cyclohexanecarboxamide in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on N-(cyclopropylmethyl)cyclohexanecarboxamide. One direction is to further investigate its potential as a non-opioid analgesic. Additionally, further research is needed to determine the optimal dosage and administration of N-(cyclopropylmethyl)cyclohexanecarboxamide for pain management. Furthermore, research is needed to determine the long-term effects of N-(cyclopropylmethyl)cyclohexanecarboxamide use. Another direction is to further investigate its potential as a treatment for addiction and depression. Additionally, research is needed to determine the optimal dosage and administration of N-(cyclopropylmethyl)cyclohexanecarboxamide for addiction and depression treatment. Finally, research is needed to investigate the potential side effects of N-(cyclopropylmethyl)cyclohexanecarboxamide use.
Synthesemethoden
The synthesis method for N-(cyclopropylmethyl)cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with cyclopropylmethylamine. The resulting product is then purified through recrystallization. The final product is a white crystalline solid with a melting point of 107-109°C.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)cyclohexanecarboxamide has been used in various scientific research studies, including studies on pain management, addiction, and depression. N-(cyclopropylmethyl)cyclohexanecarboxamide has been shown to have potential as a non-opioid analgesic, making it a promising alternative to traditional pain medication. Additionally, N-(cyclopropylmethyl)cyclohexanecarboxamide has been shown to reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction. Furthermore, N-(cyclopropylmethyl)cyclohexanecarboxamide has been shown to have antidepressant effects, making it a potential treatment for depression.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11(12-8-9-6-7-9)10-4-2-1-3-5-10/h9-10H,1-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCPYDUQWTZNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

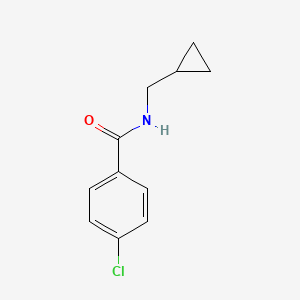
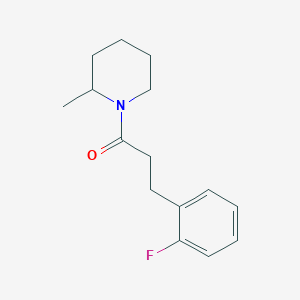
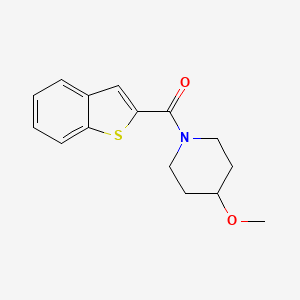

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)
![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)

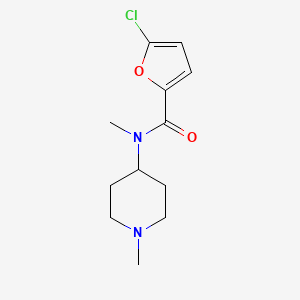

![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)

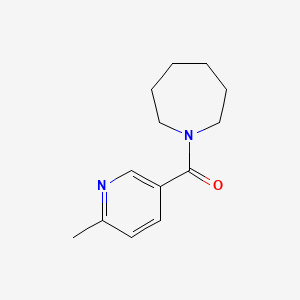

![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)